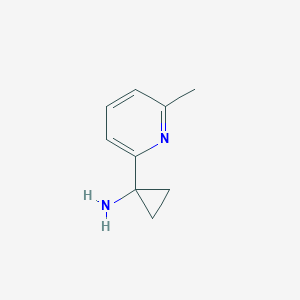

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

Description

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-3-2-4-8(11-7)9(10)5-6-9/h2-4H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGIWFFWGSVVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274577 | |

| Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-09-8 | |

| Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 6-methyl-2-pyridinecarboxaldehyde with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclopropylamines.

Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Cyclopropanone derivatives.

Reduction: Cyclopropylamines.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring’s strain energy and the pyridine ring’s electron-donating properties contribute to its reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or receptor antagonism .

Comparison with Similar Compounds

Key Physicochemical Properties :

- Molecular Formula : C₉H₁₂N₂ (inferred from analogs like 1-(6-methylpyridin-3-yl)cyclopropan-1-amine) .

- Molecular Weight : ~148.2 g/mol.

- Predicted LogP : ~2.0 (similar to 1-(6-methylpyridin-3-yl)cyclopropan-1-amine) .

- Polar Surface Area (PSA) : ~38.91 Ų, indicating moderate polarity .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs, their substituents, and physicochemical properties:

Biological Activity

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the molecular formula C9H12N2 and features a cyclopropane ring attached to a pyridine derivative. The structural uniqueness contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The compound's mechanism appears to involve the modulation of apoptosis-related proteins.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on FaDu hypopharyngeal carcinoma cells. The results indicated a dose-dependent increase in apoptosis markers, with an IC50 value of approximately 25 µM.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It has been suggested that this compound can bind to receptors associated with inflammation and cancer progression, potentially altering their activity.

Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Studies : A comprehensive analysis demonstrated its effectiveness against multi-drug resistant strains, highlighting its potential in treating infections where conventional antibiotics fail.

- Cancer Research : Investigations into its effects on tumor growth in xenograft models showed promising results, with significant tumor size reduction compared to control groups.

- Inflammatory Response : The compound has been noted for its ability to modulate inflammatory responses, making it a candidate for further research in autoimmune diseases.

Q & A

Q. What are the common synthetic routes for 1-(6-methylpyridin-2-yl)cyclopropan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or palladium-catalyzed cross-coupling reactions. For example, the pyridine ring may be functionalized before cyclopropanation using reagents like vinyl halides or diazo compounds. Key factors include:

- Catalysts : Palladium complexes (e.g., Pd(OAc)₂) enhance bond formation .

- Temperature : Low temperatures (−10°C to 25°C) minimize side reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Yield optimization often requires iterative adjustments to stoichiometry and catalyst loading.

Q. How does the methyl group on the pyridine ring affect the compound’s electronic properties?

The 6-methyl substituent induces steric hindrance and electron-donating effects, altering reactivity:

- NMR shifts : The methyl group deshields adjacent protons, shifting pyridine ring protons upfield in -NMR .

- Basicity : Increased electron density at the pyridine nitrogen enhances basicity compared to unsubstituted analogs .

- Reactivity : Steric effects may slow nucleophilic attacks on the cyclopropane ring .

Q. What analytical techniques are critical for characterizing this compound?

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 163.22 for the free base) .

- - and -NMR : Identifies cyclopropane ring protons (δ ~1.0–2.0 ppm) and pyridine carbons .

- X-ray Crystallography : Resolves spatial arrangement of the cyclopropane-pyridine system .

Advanced Research Questions

Q. How can contradictory biological activity data for structurally similar cyclopropanamine derivatives be resolved?

Discrepancies often arise from substituent positioning and assay conditions. For example:

- Substituent Effects : A 6-methyl group on pyridine (vs. 3- or 4-methyl) may alter receptor binding kinetics .

- Experimental Design : Use orthogonal assays (e.g., SPR, cellular viability) to validate target engagement .

- Computational Modeling : Molecular docking studies can rationalize differences in binding affinities .

Q. What strategies mitigate low yields in cyclopropane ring formation during scale-up?

- Catalyst Optimization : High-throughput screening identifies robust catalysts (e.g., Rh₂(OAc)₄) for large-scale reactions .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products .

- Purification : Chromatography or recrystallization removes byproducts like ring-opened amines .

Q. How does the cyclopropane ring influence metabolic stability in pharmacokinetic studies?

Q. What methods validate the enantiomeric purity of chiral derivatives?

- Chiral HPLC : Using columns like Chiralpak IA resolves enantiomers (e.g., - and -isomers) .

- Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects .

Methodological Challenges

Q. How are unexpected reaction byproducts (e.g., ring-opened amines) characterized and addressed?

- Mechanistic Probes : Isotopic labeling (-cyclopropane) traces bond cleavage pathways .

- Byproduct Isolation : Prep-HPLC separates impurities for structural elucidation via 2D-NMR .

- Reaction Quenching : Rapid cooling or chelating agents (e.g., EDTA) halt metal-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.